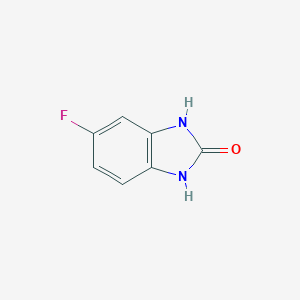

5-Fluoro-1,3-dihydrobenzoimidazol-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-1,3-dihydrobenzimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2O/c8-4-1-2-5-6(3-4)10-7(11)9-5/h1-3H,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZRTZDURJKZGSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30438115 | |

| Record name | 5-Fluoro-1,3-dihydro-2H-benzimidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30438115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1544-75-8 | |

| Record name | 5-Fluoro-1,3-dihydro-2H-benzimidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30438115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Fluoro-1,3-dihydrobenzoimidazol-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-Fluoro-1,3-dihydrobenzoimidazol-2-one, a valuable heterocyclic compound in medicinal chemistry and drug development. This document details the synthetic pathway, including the preparation of the key intermediate, 4-fluoro-1,2-phenylenediamine, and outlines the subsequent cyclization to form the target benzimidazolone. Experimental protocols, quantitative data, and workflow visualizations are provided to support researchers in the practical application of these synthetic methods.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved through a two-stage process. The first stage involves the preparation of the essential precursor, 4-fluoro-1,2-phenylenediamine. The second stage is the cyclization of this diamine with a suitable carbonyl source to form the benzimidazolone ring system.

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

Synthesis of 4-Fluoro-1,2-phenylenediamine

The synthesis of the key intermediate, 4-fluoro-1,2-phenylenediamine, is a multi-step process starting from 4-fluoroaniline.[1]

Step 1: Synthesis of N-(4-fluoro-2-nitrophenyl)acetamide

-

In a 2000 mL reaction flask, combine 600 mL of acetic anhydride and 200 mL of glacial acetic acid.

-

Cool the mixture to below 0°C using a low-temperature bath with mechanical stirring.

-

Gradually add a mixture of 150 g (1.35 mol) of 4-fluoroaniline and 100 mL of glacial acetic acid. A light yellow solid will form.

-

After 30 minutes, while maintaining the temperature at 0-5°C, slowly add a mixture of 110 mL of 65% nitric acid and 10 mL of 95% sulfuric acid.

-

Monitor the reaction by TLC until completion (approximately 30 minutes).

-

Pour the reaction mixture into 2000 mL of ice water to precipitate the product.

-

Filter the solid and dry to obtain N-(4-fluoro-2-nitrophenyl)acetamide.

Step 2: Synthesis of 4-fluoro-2-nitroaniline

-

In a 2000 mL three-neck flask, add 191 g (0.97 mol) of N-(4-fluoro-2-nitrophenyl)acetamide and 1500 mL of 9 mol/L hydrochloric acid solution.

-

Heat the mixture to reflux for 30 minutes, monitoring by TLC for completion.

-

Pour the reaction solution into 2000 mL of ice water to precipitate the product.

-

Filter the solid and wash the filter cake with a sodium carbonate solution until neutral, followed by washing with water (3 x 200 mL).

-

Dry the solid to obtain 4-fluoro-2-nitroaniline.

Step 3: Synthesis of 4-fluoro-1,2-phenylenediamine

-

In a 2000 mL reaction vessel, combine 135 g (0.86 mol) of 4-fluoro-2-nitroaniline, 1000 mL of anhydrous ethanol, and 27 g of Raney nickel.

-

Pressurize the vessel with hydrogen gas to 1.0 MPa and stir at room temperature for 8 hours.

-

After cooling, carefully filter the mixture to remove the Raney nickel catalyst.

-

Concentrate the filtrate under reduced pressure to obtain 4-fluoro-1,2-phenylenediamine as a gray-white solid.

Synthesis of this compound

The final step involves the cyclization of 4-fluoro-1,2-phenylenediamine with urea. The following protocol is based on a well-established method for the synthesis of analogous benzimidazolones.[2]

Proposed Experimental Protocol:

-

In a round-bottom flask, thoroughly mix 4-fluoro-1,2-phenylenediamine and urea in a 1:1.5 molar ratio.

-

Heat the mixture to 180°C in an oil bath with stirring. The reaction mixture will melt and then solidify as the product forms.

-

Maintain the temperature for 2-3 hours to ensure the reaction goes to completion.

-

Cool the reaction mixture to room temperature.

-

The solid product can be purified by recrystallization from ethanol or an ethanol/water mixture to yield this compound.

Data Presentation

The following tables summarize the quantitative data for the key compounds in the synthesis.

Table 1: Quantitative Data for the Synthesis of 4-Fluoro-1,2-phenylenediamine [1]

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |

| N-(4-fluoro-2-nitrophenyl)acetamide | C₈H₇FN₂O₃ | 198.15 | 83.9 | 75-76 |

| 4-Fluoro-2-nitroaniline | C₆H₅FN₂O₂ | 156.12 | 89.6 | 95-97 |

| 4-Fluoro-1,2-phenylenediamine | C₆H₇FN₂ | 126.13 | 91.3 | 97-98 |

Table 2: Spectroscopic Data for 4-Fluoro-1,2-phenylenediamine [1]

| Type of Data | Details |

| ¹H NMR (DMSO-d₆, 400MHz) | δ: 4.27 (s, 2H), 4.75 (s, 2H), 6.11 (t, 1H, J=8.54Hz), 6.29 (d, 1H, J=10.92Hz), 6.42 (t, 1H, J=7.14Hz) |

| MS (m/z) | 127.1 [M+H]⁺ |

Table 3: Predicted and Reported Data for this compound

| Property | Value |

| Molecular Formula | C₇H₅FN₂O |

| Molecular Weight ( g/mol ) | 152.13 |

| Melting Point (°C) | >300 (typical for benzimidazolones) |

Alternative Synthetic Routes

While the reaction with urea is a common and straightforward method, other carbonyl sources can be employed for the cyclization of 4-fluoro-1,2-phenylenediamine.

-

Phosgene and its Derivatives: Phosgene or its safer equivalents like triphosgene or diphosgene can be used. These reactions are often carried out in the presence of a base.

-

1,1'-Carbonyldiimidazole (CDI): CDI is a mild and effective reagent for this transformation, often used in a suitable solvent like dichloromethane or THF.[3]

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Chemical Properties of 5-Fluoro-1,3-dihydrobenzoimidazol-2-one

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core chemical and physical properties of 5-Fluoro-1,3-dihydrobenzoimidazol-2-one, a fluorinated heterocyclic compound of interest in medicinal chemistry and materials science. This guide includes key identifiers, physicochemical parameters, detailed experimental protocols for its synthesis, and insights into its potential biological mechanisms of action.

Core Chemical Identity and Properties

This compound, also known as 5-fluorobenzimidazolone, is a derivative of benzimidazolone featuring a fluorine atom on the benzene ring. This substitution can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable scaffold in drug discovery.[1]

Table 1: Chemical Identifiers and Descriptors

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | 5-fluoro-1,3-dihydrobenzimidazol-2-one | [1] |

| CAS Number | 1544-75-8 | [1] |

| Molecular Formula | C₇H₅FN₂O | [1] |

| Molecular Weight | 152.13 g/mol | [1] |

| Canonical SMILES | C1=CC2=C(C=C1F)NC(=O)N2 | [1] |

| InChIKey | DZRTZDURJKZGSP-UHFFFAOYSA-N | [1] |

| Synonyms | 5-Fluoro-1,3-dihydro-2H-benzimidazol-2-one, 5-Fluorobenzimidazolone, 6-Fluoro-1,3-dihydro-2H-benzimidazol-2-one | [1][2] |

| Topological Polar Surface Area (TPSA) | 41.1 Ų | [1] |

| logP (calculated) | 1.2 | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 1 |[1] |

Table 2: Physical and Safety Properties

| Property | Value | Source(s) |

|---|---|---|

| Boiling Point | 118.83 °C at 760 mmHg (Predicted) | American Elements |

| Density | 1.367 g/cm³ (Predicted) | American Elements |

| GHS Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |[1] |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the cyclization of 4-fluoro-1,2-phenylenediamine with a suitable one-carbon carbonyl source. Common reagents for this transformation include urea, phosgene derivatives, or 1,1'-carbonyldiimidazole (CDI). The use of CDI is often preferred for its milder reaction conditions and operational simplicity.[3][4]

This protocol describes a representative method for the synthesis of this compound from 4-fluoro-1,2-phenylenediamine and 1,1'-carbonyldiimidazole (CDI).

Materials:

-

4-Fluoro-1,2-phenylenediamine

-

1,1'-Carbonyldiimidazole (CDI)

-

Anhydrous Tetrahydrofuran (THF)

-

Hydrochloric Acid (1M)

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Magnesium Sulfate

-

Ethyl Acetate

-

Hexanes

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 4-fluoro-1,2-phenylenediamine (1.0 eq) in anhydrous THF.

-

Addition of CDI: To the stirred solution, add 1,1'-carbonyldiimidazole (1.1 eq) portion-wise at room temperature under a nitrogen atmosphere.

-

Reaction: Stir the reaction mixture at room temperature for 1-2 hours, then heat to reflux (approximately 66 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the THF under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and wash sequentially with 1M HCl, water, and saturated sodium bicarbonate solution.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford this compound as a solid.

Diagram 1: Synthesis Workflow

Spectral Data (Representative)

Table 3: Representative Spectral Characteristics

| Technique | Expected Observations |

|---|---|

| ¹H NMR | Aromatic protons (δ 6.8-7.5 ppm) showing complex splitting patterns due to H-H and H-F coupling. Broad singlets for the N-H protons (δ 10-12 ppm), which are exchangeable with D₂O. |

| ¹³C NMR | Aromatic carbons (δ 100-160 ppm), with the carbon bearing the fluorine showing a large C-F coupling constant. A distinct peak for the carbonyl carbon (C=O) around δ 155-165 ppm. |

| ¹⁹F NMR | A single resonance for the fluorine atom, with its chemical shift and splitting pattern dependent on the solvent and neighboring protons. |

| IR (KBr) | Strong C=O stretching vibration (approx. 1680-1720 cm⁻¹). N-H stretching bands (approx. 3100-3300 cm⁻¹). C-F stretching vibration (approx. 1100-1250 cm⁻¹). Aromatic C-H and C=C stretching bands. |

| Mass Spec (ESI) | Expected [M+H]⁺ ion at m/z 153.046 and [M-H]⁻ ion at m/z 151.030. |

Biological Activity and Potential Mechanism of Action

Benzimidazole derivatives are a prominent class of heterocyclic compounds with a wide range of pharmacological activities, including antimicrobial, antiviral, and anticancer effects.[8][9] The incorporation of a fluorine atom can enhance these properties.[5]

One of the well-documented mechanisms of action for benzimidazole-based compounds is their ability to interact with DNA.[10][11] These planar, aromatic systems can insert themselves between the base pairs of the DNA double helix, a process known as intercalation.[10][12] This interaction can disrupt DNA replication and transcription, leading to cytotoxicity in rapidly dividing cells, which is a key principle behind many anticancer agents.[11][12] Other potential mechanisms for this class of compounds include minor groove binding and the inhibition of key enzymes like kinases or polymerases.[13][14][15]

Diagram 2: Proposed Mechanism - DNA Intercalation

Conclusion

This compound is a versatile chemical entity with significant potential for applications in drug development and materials science. Its synthesis is achievable through established chemical routes, and its fluorinated benzimidazolone core suggests a range of possible biological activities, most notably through mechanisms involving DNA interaction. This guide provides a foundational repository of its chemical properties to aid researchers in their exploration of this promising compound.

References

- 1. 5-fluoro-2,3-dihydro-1H-1,3-benzodiazol-2-one | C7H5FN2O | CID 10329453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-Fluoro-1,3-dihydro-2H-benzimidazol-2-one; 5-Fluor-1,3-dihydro-benzimidazol-2-on; 5-fluoro-1,3-dihydro-2H-benzimidazol-2-one; 5-fluorobenzimidazole; this compound; 5-fluoro-1,3-dihydro-benzimidazol-2-one; 5-fluoro-1H-benzo[d]imidazol-2(3H)-one; 5-fluoro-3-hydrobenzimidazol-2-one; this compound | Chemrio [chemrio.com]

- 3. 1,1′-Carbonyldiimidazole (CDI) Mediated Coupling and Cyclization To Generate [1,2,4]Triazolo[4,3-a]pyridines [organic-chemistry.org]

- 4. 1,1'-Carbonyldiimidazole (CDI) Mediated Coupling and Cyclization To Generate [1,2,4]Triazolo[4,3-a]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The interaction of benzimidazole compounds with DNA: intercalation and groove binding modes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis, DNA binding and biological evaluation of benzimidazole Schiff base ligands and their metal(ii) complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Benzimidazole-1,2,3-triazole hybrid molecules: synthesis and study of their interaction with G-quadruplex DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and DNA interactions of benzimidazole dications which have activity against opportunistic infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Discovery of N-(4-{[5-Fluoro-7-(2-methoxyethoxy)quinazolin-4-yl]amino}phenyl)-2-[4-(propan-2-yl)-1 H-1,2,3-triazol-1-yl]acetamide (AZD3229), a Potent Pan-KIT Mutant Inhibitor for the Treatment of Gastrointestinal Stromal Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on 5-Fluoro-1,3-dihydrobenzoimidazol-2-one: IUPAC Nomenclature and Synonyms

This technical guide provides a comprehensive overview of the chemical nomenclature of this compound, a fluorinated benzimidazolone derivative of interest in medicinal chemistry and drug discovery.[1] Accurate and consistent identification of this compound is critical for researchers engaged in its synthesis, characterization, and evaluation for potential therapeutic applications.

IUPAC Name

The formal name for this compound, established by the International Union of Pure and Applied Chemistry (IUPAC), is 5-fluoro-1,3-dihydrobenzimidazol-2-one .[2][3] This systematic name precisely describes the molecular structure, indicating a benzimidazole core with a fluorine atom at the 5th position and a ketone group at the 2nd position of the heterocyclic ring, which exists in a dihydro form.

Chemical Structure and Identifiers

| Identifier | Value |

| IUPAC Name | 5-fluoro-1,3-dihydrobenzimidazol-2-one[2][3] |

| CAS Number | 1544-75-8[2][3] |

| Molecular Formula | C₇H₅FN₂O[2][3] |

| Molecular Weight | 152.13 g/mol [4] |

| SMILES | O=C1NC2=CC(F)=CC=C2N1[4] |

| InChI | InChI=1S/C7H5FN2O/c8-4-1-2-5-6(3-4)10-7(11)9-5/h1-3H,(H2,9,10,11)[2] |

Synonyms

In scientific literature, patents, and chemical supplier catalogs, this compound is known by several synonyms. The following table lists the most commonly encountered alternative names for this compound.

| Synonym | Source/Reference |

| 5-FLUOROBENZIMIDAZOLONE | [3] |

| 5-FLUORO-1,3-DIHYDRO-BENZIMIDAZOL-2-ONE | [3] |

| 2H-Benzimidazol-2-one, 5-fluoro-1,3-dihydro- | [3] |

| 5-fluoro-1,3-dihydro-2H-benzimidazol-2-one | [3] |

| 5-Fluoro-1H-benzo[d]imidazol-2(3H)-one | [4] |

| 5-Fluoro-2-benzimidazolinone | [4] |

| 6-Fluoro-1,3-dihydro-2H-benzimidazol-2-one | |

| 5-Fluor-1,3-dihydro-benzimidazol-2-on | |

| 5-fluoro-3-hydrobenzimidazol-2-one |

Logical Relationship of Nomenclature

The following diagram illustrates the relationship between the core chemical structure and its various identifiers and synonyms.

Caption: Relationship between the core compound, its IUPAC name, CAS number, and common synonyms.

This guide serves as a foundational reference for the accurate identification of this compound. A clear understanding of its nomenclature is paramount for effective communication and collaboration within the scientific community.

References

In-depth Technical Guide: 5-Fluoro-1,3-dihydrobenzoimidazol-2-one (CAS No. 1544-75-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Fluoro-1,3-dihydrobenzoimidazol-2-one, a fluorinated benzimidazolone derivative of interest in medicinal chemistry and drug discovery. This document details its chemical identity, synthesis, and available biological activity data.

Chemical Identity and Properties

CAS Number: 1544-75-8[1][2][3]

This compound is a heterocyclic organic compound. The benzimidazolone core is a key structural motif found in numerous pharmacologically active molecules. The introduction of a fluorine atom at the 5-position can significantly influence the compound's physicochemical properties and biological activity, a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.

| Property | Value | Source |

| Molecular Formula | C₇H₅FN₂O | [1][2] |

| Molecular Weight | 152.13 g/mol | [1] |

| IUPAC Name | 5-fluoro-1,3-dihydro-2H-benzimidazol-2-one | [2] |

| Synonyms | 5-Fluorobenzimidazolone; 5-Fluoro-1,3-dihydro-benzimidazol-2-one | [2] |

Synthesis and Characterization

A plausible synthetic route for this compound would involve the reaction of 4-fluoro-1,2-phenylenediamine with urea. This reaction is typically carried out at elevated temperatures.

A general procedure for the synthesis of a related compound, 5-methyl-1,3-dihydro-2H-benzimidazol-2-one, involves heating a mixture of 4-methyl-1,2-phenylenediamine and urea at 180°C. A similar approach could likely be adapted for the fluoro-derivative.

Characterization:

Comprehensive spectral data for this compound is not available in the public domain. However, standard analytical techniques would be employed for its characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the position of the fluorine atom.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the N-H and C=O bonds of the benzimidazolone ring.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are not explicitly described in the available literature. However, based on methodologies for similar compounds, the following outlines general approaches that could be employed.

General Synthesis of Benzimidazolone Derivatives

This protocol is adapted from the synthesis of related benzimidazolone compounds.

Materials:

-

Substituted o-phenylenediamine (e.g., 4-fluoro-1,2-phenylenediamine)

-

Urea

-

High-boiling point solvent (optional)

Procedure:

-

A mixture of the substituted o-phenylenediamine and a slight excess of urea is heated, either neat or in a high-boiling point solvent.

-

The reaction temperature is typically maintained between 150-200°C for several hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the solid product is collected by filtration.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).

Antimicrobial Activity Assay (Microdilution Method)

This is a standard method to determine the Minimum Inhibitory Concentration (MIC) of a compound.

Materials:

-

Test compound (this compound)

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).

-

Serial two-fold dilutions of the compound are prepared in the broth medium in the wells of a 96-well plate.

-

Each well is inoculated with a standardized suspension of the microorganism.

-

Positive (microorganism in broth without the compound) and negative (broth only) controls are included.

-

The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is commonly used to assess the effect of a compound on the proliferation of cancer cell lines.

Materials:

-

Test compound (this compound)

-

Cancer cell lines (e.g., HCT-116, MCF-7)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, the medium is removed, and MTT solution is added to each well.

-

The plates are incubated for a few hours, during which viable cells convert the yellow MTT into purple formazan crystals.

-

The formazan crystals are dissolved by adding a solubilization buffer.

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Biological Activity and Potential Applications

While specific quantitative biological data for this compound is limited in the public domain, the benzimidazole scaffold is a well-established pharmacophore with a broad range of biological activities. Derivatives of benzimidazole have been reported to possess antimicrobial, antiviral, anticancer, and other therapeutic properties.

Fluorinated benzimidazole derivatives, in particular, have shown promise as potential therapeutic agents. For instance, some 5-fluorouracil-derived benzimidazoles have demonstrated significant antibacterial and antifungal activities. It is hypothesized that these compounds may exert their effect by intercalating into DNA, thereby blocking replication.

Given the structural similarities, this compound is a candidate for investigation in various biological assays to explore its potential as an antimicrobial or anticancer agent. Further research is warranted to determine its specific biological targets and mechanism of action.

Signaling Pathways and Experimental Workflows

Currently, there is no specific information in the reviewed literature detailing the involvement of this compound in any signaling pathways. To investigate its mechanism of action, a logical experimental workflow could be proposed.

Proposed workflow for the investigation of this compound.

This workflow begins with the synthesis and characterization of the compound, followed by initial biological screening for antimicrobial and anticancer activities. Promising results would then lead to more in-depth mechanism of action studies, including target identification and signaling pathway analysis, potentially culminating in in vivo studies.

References

- 1. Design, synthesis and biological evaluation of 5-fluorouracil-derived benzimidazoles as novel type of potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and biological activity of 5-fluoro- and 5-methyl-1,3-oxazine-2,6(3H)-dione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

Spectroscopic and Biological Insights into 5-Fluoro-1,3-dihydrobenzoimidazol-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-1,3-dihydrobenzoimidazol-2-one is a fluorinated heterocyclic compound belonging to the benzimidazolone class. This scaffold is of significant interest in medicinal chemistry due to the prevalence of the benzimidazole core in a wide range of biologically active compounds. The introduction of a fluorine atom can significantly modulate the physicochemical and pharmacological properties of a molecule, including its metabolic stability, binding affinity, and membrane permeability. This technical guide provides a summary of the available spectroscopic data, a detailed experimental protocol for its synthesis, and an overview of the potential biological activities of this compound and its close analogs.

Spectroscopic Data

Predicted Spectroscopic Data

| Spectroscopy | Predicted Data |

| ¹H NMR | Aromatic protons would appear as multiplets or doublets of doublets in the range of δ 6.8-7.5 ppm. The NH protons would likely appear as a broad singlet at a downfield chemical shift (δ 10-12 ppm), which is exchangeable with D₂O. |

| ¹³C NMR | Aromatic carbons would resonate in the region of δ 100-150 ppm. The carbonyl carbon (C=O) would be observed further downfield, typically in the range of δ 150-160 ppm. The carbon atom attached to the fluorine would show a characteristic large one-bond C-F coupling constant. |

| IR (Infrared) | A strong absorption band corresponding to the C=O stretching vibration would be expected around 1700-1750 cm⁻¹. N-H stretching vibrations would appear as a broad band in the region of 3100-3300 cm⁻¹. C-F stretching vibrations typically appear in the 1000-1400 cm⁻¹ region. |

| MS (Mass Spec.) | The mass spectrum would show a molecular ion peak [M]⁺ at m/z 152.13, corresponding to the molecular weight of the compound (C₇H₅FN₂O). |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of benzimidazolones is the reaction of an o-phenylenediamine with a carbonyl source, such as urea or phosgene derivatives. The following is a detailed protocol adapted from the synthesis of the parent 1,3-dihydro-2H-benzimidazol-2-one, which can be applied to the synthesis of the 5-fluoro analog.

Materials:

-

4-Fluoro-1,2-phenylenediamine

-

Urea

-

Hydrochloric acid (HCl)

-

Ethanol

-

Water

-

Activated charcoal

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-fluoro-1,2-phenylenediamine (1 mole equivalent) and urea (1.2 mole equivalents).

-

Reaction Mixture: Add a mixture of concentrated hydrochloric acid and water.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Cooling and Neutralization: After the reaction is complete, cool the mixture to room temperature. A precipitate should form. Carefully neutralize the mixture with an aqueous solution of sodium hydroxide until a pH of 7 is reached.

-

Isolation of Crude Product: Filter the precipitate, wash it thoroughly with cold water, and dry it under vacuum.

-

Purification: Recrystallize the crude product from an ethanol/water mixture with the addition of activated charcoal to remove colored impurities. Filter the hot solution and allow it to cool to obtain pure crystals of this compound.

Spectroscopic Characterization Protocol

Instrumentation:

-

NMR: A 400 MHz or 500 MHz NMR spectrometer.

-

IR: A Fourier-transform infrared (FTIR) spectrometer.

-

MS: A high-resolution mass spectrometer (HRMS) with an appropriate ionization source (e.g., ESI or EI).

Sample Preparation:

-

NMR: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

IR: Prepare a KBr pellet containing a small amount of the compound or analyze as a thin film.

-

MS: Dissolve a small amount of the compound in a suitable solvent (e.g., methanol or acetonitrile) for infusion into the mass spectrometer.

Potential Biological Activities and Signaling Pathways

While specific studies on the biological activity of this compound are limited, the broader class of fluorinated benzimidazoles has shown significant promise in various therapeutic areas.

Antimicrobial Activity

Fluorinated benzimidazole derivatives have been reported to exhibit potent antimicrobial activity against a range of bacterial and fungal pathogens. The presence of the fluorine atom can enhance the lipophilicity and electronic properties of the molecule, potentially leading to improved cell penetration and target interaction.

Antitumor Activity

Several studies have highlighted the antitumor potential of fluorinated benzimidazoles.[1] These compounds can exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival, such as protein kinases. For instance, related compounds have been shown to act as microtubule targeting agents, inducing mitotic arrest and apoptosis in cancer cells.[1]

Visualizations

Synthesis and Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of this compound.

Caption: Workflow for the synthesis and characterization of this compound.

Logical Relationship for Biological Screening

This diagram outlines a logical progression for the biological evaluation of a novel compound like this compound, starting from initial screening to more specific mechanistic studies.

Caption: Logical workflow for the biological evaluation of this compound.

Conclusion

This compound represents a valuable scaffold for the development of new therapeutic agents. While comprehensive experimental spectroscopic data is not widely published, this guide provides a robust framework for its synthesis, characterization, and biological evaluation based on established chemical principles and data from closely related analogs. Further research into this and similar compounds is warranted to fully explore their therapeutic potential.

References

An In-Depth Technical Guide to 5-Fluoro-1,3-dihydrobenzoimidazol-2-one: Discovery, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoro-1,3-dihydrobenzoimidazol-2-one is a fluorinated heterocyclic compound belonging to the benzimidazolone class of molecules. The incorporation of a fluorine atom into the benzimidazole scaffold can significantly modify its physicochemical properties, enhancing its potential as a valuable building block in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the discovery, synthesis, and known applications of this compound, with a focus on detailed experimental protocols and the exploration of its biological significance.

Introduction and Historical Context

The parent compound, 1,3-dihydrobenzoimidazol-2-one, was first synthesized in 1879 by Rudolph.[1] The introduction of a fluorine atom to this core structure is a more recent development, driven by the increasing recognition of fluorine's unique properties in modulating the biological activity of organic molecules.[2] Fluorination can enhance metabolic stability, binding affinity to biological targets, and membrane permeability.[2] While the specific discovery of this compound is not well-documented in a singular seminal publication, its emergence is intertwined with the broader exploration of fluorinated benzimidazoles as potential therapeutic agents. The synthesis of related compounds, such as 5-methyl-1,3-dihydro-2H-benzimidazol-2-one, by heating the corresponding diamine with urea, suggests a long-standing and established synthetic route for this class of compounds.[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 1544-75-8 | [4] |

| Molecular Formula | C₇H₅FN₂O | [4] |

| Molecular Weight | 152.13 g/mol | [4] |

| Appearance | White to off-white powder | - |

| Melting Point | >300 °C | - |

| Solubility | Sparingly soluble in common organic solvents | - |

Synthesis of this compound

The most common and established method for the synthesis of this compound involves the cyclization of 4-fluoro-1,2-phenylenediamine with a carbonyl source, such as urea or a urea equivalent like 1,1'-carbonyldiimidazole (CDI).

General Synthesis Workflow

The overall synthetic strategy can be visualized as a two-step process, starting from the commercially available 4-fluoroaniline. The first step involves the synthesis of the key intermediate, 4-fluoro-1,2-phenylenediamine, followed by the cyclization to the final product.

Detailed Experimental Protocols

Protocol 1: Synthesis from 4-Fluoro-1,2-phenylenediamine and Urea

This protocol is based on the well-established reaction of o-phenylenediamines with urea to form benzimidazolones.[3]

Materials:

-

4-Fluoro-1,2-phenylenediamine

-

Urea

-

High-boiling point solvent (e.g., N,N-dimethylformamide (DMF) or ethylene glycol)

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Deionized water

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine 4-fluoro-1,2-phenylenediamine (1.0 eq) and urea (1.2 eq).

-

Add a suitable high-boiling point solvent (e.g., DMF or ethylene glycol) to the flask.

-

Heat the reaction mixture to 130-150 °C and maintain this temperature for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a beaker of cold water to precipitate the product.

-

Acidify the aqueous suspension with concentrated HCl to a pH of approximately 1-2.

-

Filter the resulting precipitate and wash it thoroughly with deionized water.

-

To remove any unreacted starting material and acidic impurities, suspend the crude product in a saturated solution of sodium bicarbonate.

-

Filter the solid, wash with deionized water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

-

Dry the purified this compound in a vacuum oven.

Protocol 2: Synthesis using 1,1'-Carbonyldiimidazole (CDI)

This method offers a milder alternative to the high-temperature urea fusion.

Materials:

-

4-Fluoro-1,2-phenylenediamine

-

1,1'-Carbonyldiimidazole (CDI)

-

Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 4-fluoro-1,2-phenylenediamine (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

In a separate flask, dissolve 1,1'-carbonyldiimidazole (1.1 eq) in anhydrous THF.

-

Slowly add the CDI solution to the solution of 4-fluoro-1,2-phenylenediamine at room temperature with stirring.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Characterization Data

The structure of the synthesized this compound should be confirmed by standard analytical techniques. Below are the expected spectral data ranges.

| Technique | Expected Data |

| ¹H NMR (DMSO-d₆) | δ 10.5-11.0 (s, 2H, NH), 6.8-7.2 (m, 3H, Ar-H) |

| ¹³C NMR (DMSO-d₆) | δ 155-160 (C=O), 150-155 (C-F), 125-135, 105-115 (Ar-C) |

| IR (KBr, cm⁻¹) | 3200-3400 (N-H stretching), 1680-1720 (C=O stretching) |

| Mass Spec. (ESI-MS) | m/z 153.0 [M+H]⁺, 151.0 [M-H]⁻ |

Biological Activity and Potential Applications

While extensive biological studies specifically on this compound are limited in publicly available literature, the broader class of fluorinated benzimidazoles has shown significant promise in various therapeutic areas. The introduction of the fluorine atom is known to enhance biological activity.[2]

Potential as an Antimicrobial Agent

Benzimidazole derivatives are known for their wide range of antimicrobial activities. The fluorine substituent can enhance these properties. For instance, fluorinated benzimidazole derivatives have demonstrated potent activity against various bacterial and fungal strains.[5]

Enzyme Inhibition

The benzimidazolone scaffold is a common feature in many enzyme inhibitors. For example, derivatives of this compound could potentially inhibit kinases, which are crucial targets in cancer therapy.[6] Other fluorinated compounds have been shown to inhibit enzymes like cytochrome P450s, which are involved in carcinogen activation.[7]

Receptor Binding

Benzimidazolone derivatives have been investigated for their ability to bind to various receptors in the central nervous system. For example, some derivatives have shown affinity for dopamine D2 and serotonin 5-HT1A receptors, suggesting potential applications in the treatment of psychiatric disorders.[8] Others have been identified as positive allosteric modulators of metabotropic glutamate subtype-2 (mGlu2) receptors.[9]

Signaling Pathways

Currently, there is no specific signaling pathway that has been definitively elucidated for this compound. However, based on the known activities of related compounds, several potential pathways could be modulated.

Further research is required to identify the specific molecular targets and signaling cascades affected by this compound.

Conclusion

This compound is a readily accessible and versatile building block with significant potential in drug discovery and development. Its synthesis is based on established chemical transformations, making it an attractive scaffold for the generation of compound libraries for high-throughput screening. While its specific biological activities are yet to be fully explored, the known pharmacological profiles of related fluorinated benzimidazoles suggest that it could be a promising starting point for the development of new therapeutic agents targeting a range of diseases, including infections, cancer, and neurological disorders. This guide provides a solid foundation for researchers to initiate and advance studies on this intriguing molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-fluoro-2,3-dihydro-1H-1,3-benzodiazol-2-one | C7H5FN2O | CID 10329453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluation of 5-fluorouracil-derived benzimidazoles as novel type of potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of carcinogen-activating enzymes by 16alpha-fluoro-5-androsten-17-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and dual D2 and 5-HT1A receptor binding affinities of 5-piperidinyl and 5-piperazinyl-1H-benzo[d]imidazol-2(3H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of 5-aryl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ones as positive allosteric modulators of metabotropic glutamate subtype-2 (mGlu2) receptors with efficacy in a preclinical model of psychosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Therapeutic Targeting of Soluble Epoxide Hydrolase by 5-Fluoro-1,3-dihydrobenzoimidazol-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the potential of 5-Fluoro-1,3-dihydrobenzoimidazol-2-one as a therapeutic agent by proposing soluble epoxide hydrolase (sEH) as a primary molecular target. While direct experimental evidence for this specific compound is not yet available, this hypothesis is built upon the established presence of the benzimidazolone scaffold in a significant class of potent sEH inhibitors. This document provides a comprehensive overview of sEH as a therapeutic target, including its role in critical signaling pathways, quantitative data for representative inhibitors, detailed experimental protocols for assessing inhibitory activity, and visual workflows for drug discovery and mechanism of action.

Introduction: The Rationale for Targeting Soluble Epoxide Hydrolase (sEH)

Soluble epoxide hydrolase (sEH) is a critical enzyme in the arachidonic acid cascade, responsible for the metabolism of epoxyeicosatrienoic acids (EETs). EETs are lipid signaling molecules with potent anti-inflammatory, vasodilatory, and analgesic properties. By hydrolyzing EETs to their less active diol counterparts, sEH effectively dampens these beneficial effects. Inhibition of sEH, therefore, represents a promising therapeutic strategy for a range of pathological conditions, including hypertension, inflammation, pain, and cardiovascular diseases.[1][2][3][4][5]

The chemical structure of this compound features a benzimidazolone core, a scaffold that is also present in a number of known potent inhibitors of soluble epoxide hydrolase. This structural similarity provides a strong rationale for investigating this compound as a potential sEH inhibitor. This guide will, therefore, proceed under the hypothesis that sEH is a primary therapeutic target for this compound, and will provide the necessary technical information for its evaluation.

The sEH Signaling Pathway

The primary role of sEH is the regulation of EET levels. As depicted in the signaling pathway diagram below, arachidonic acid is metabolized by cytochrome P450 (CYP) enzymes to produce various EETs. These EETs exert their beneficial effects through various downstream signaling cascades. However, sEH rapidly converts these EETs into dihydroxyeicosatrienoic acids (DHETs), which are generally considered to be less biologically active. Inhibition of sEH preserves the levels of EETs, thereby amplifying their protective effects.

References

- 1. Screening and Biological Evaluation of Soluble Epoxide Hydrolase Inhibitors: Assessing the Role of Hydrophobicity in the Pharmacophore-Guided Search of Novel Hits - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Soluble epoxide hydrolase and epoxyeicosatrienoic acids modulate two distinct analgesic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Soluble epoxide hydrolase inhibition, epoxygenated fatty acids and nociception - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The involvement of soluble epoxide hydrolase in the development of cardiovascular diseases through epoxyeicosatrienoic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Epoxyeicosatrienoic acids and soluble epoxide hydrolase: potential therapeutic targets for inflammation and its induced carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

5-Fluoro-1,3-dihydrobenzoimidazol-2-one: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, the identification and utilization of "privileged scaffolds" – molecular frameworks capable of binding to multiple biological targets – is a cornerstone of efficient drug discovery. Among these, the benzimidazole core, and specifically its derivative 5-Fluoro-1,3-dihydrobenzoimidazol-2-one, has emerged as a particularly valuable building block. The incorporation of a fluorine atom at the 5-position of the benzimidazol-2-one system imparts unique physicochemical properties, including increased metabolic stability and enhanced binding affinity, making it an attractive starting point for the development of novel therapeutics.[1][2] This technical guide provides a comprehensive overview of this compound as a building block in drug discovery, detailing its synthesis, chemical properties, and applications in the creation of potent inhibitors for key biological targets.

Physicochemical Properties and Synthetic Overview

This compound, with the chemical formula C₇H₅FN₂O, is a stable, crystalline solid.[3][4] The presence of the electron-withdrawing fluorine atom influences the electron density of the aromatic ring system, which can modulate the pKa of the N-H protons and affect intermolecular interactions with target proteins.[2]

The synthesis of the this compound core is typically achieved through a multi-step process commencing with commercially available starting materials. A common synthetic route involves the nitration of a fluorinated aniline derivative, followed by reduction of the nitro group to an amine, and subsequent cyclization to form the benzimidazolone ring system.

Applications in Drug Discovery: A Focus on Oncology

The this compound scaffold has proven to be a versatile template for the design of inhibitors targeting enzymes crucial for cancer cell survival and proliferation. Notably, this building block has been instrumental in the development of potent Poly(ADP-ribose) polymerase (PARP) inhibitors and various kinase inhibitors.

PARP Inhibition

PARP enzymes, particularly PARP-1 and PARP-2, are central to the cellular response to DNA damage.[5] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to synthetic lethality, making PARP inhibitors a highly effective targeted therapy.[5] The this compound moiety has been incorporated into novel PARP inhibitors, demonstrating significant potency.

Quantitative Data: PARP Inhibitory Activity

| Compound ID | Target | IC50 (nM) | Cell Line | Reference |

| Talazoparib (BMN 673) | PARP1/2 | Ki = 1.2/0.87 | - | [6] |

| Compound 8a | PARP-1 | 36 | - | [7] |

| Compound 81 | PARP-1/-2 | 30/2 | - | [8] |

| Olaparib (reference) | PARP-1 | 34 | - | [7] |

This table presents a selection of reported inhibitory activities and is not exhaustive.

Signaling Pathway: PARP in DNA Damage Repair

Caption: PARP1 signaling pathway in response to DNA single-strand breaks.

Kinase Inhibition

Receptor and non-receptor tyrosine kinases are key regulators of cellular signaling pathways that control cell growth, proliferation, and survival. Dysregulation of kinase activity is a common feature of many cancers. The this compound scaffold has been successfully employed to generate potent inhibitors of various kinases implicated in oncology.

Quantitative Data: Kinase Inhibitory and Anticancer Activity

| Compound ID | Target/Cell Line | IC50 (µM) | Reference |

| Compound 5b | HCC1937 | 2.6 | [9] |

| Compound 19g | VEGFR-2 | 0.0038 | [10] |

| Compound 16l | HuH7 | 0.09 | [10] |

| 5-Fluorouracil (reference) | HepG2 | 18.8 | [10] |

| Compound 3c | MCF-7 | 35.81 | [11] |

This table presents a selection of reported inhibitory and cytotoxic activities and is not exhaustive.

Signaling Pathway: Generic Receptor Tyrosine Kinase (RTK) Signaling

Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling cascade.

Experimental Protocols

Synthesis of this compound

A representative synthesis of the core scaffold is outlined below. This protocol is a generalized procedure and may require optimization based on specific laboratory conditions and starting materials.

Step 1: Nitration of 4-Fluoroaniline

-

To a cooled (0-5 °C) solution of 4-fluoroaniline in concentrated sulfuric acid, add potassium nitrate portion-wise while maintaining the temperature below 10 °C.

-

Stir the reaction mixture at low temperature for 2-4 hours.

-

Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain 4-fluoro-2-nitroaniline.

Step 2: Reduction of 4-Fluoro-2-nitroaniline

-

To a solution of 4-fluoro-2-nitroaniline in a suitable solvent (e.g., ethanol or ethyl acetate), add a reducing agent such as iron powder and a catalytic amount of hydrochloric acid.

-

Heat the mixture to reflux for 4-6 hours.

-

Cool the reaction mixture, filter through celite to remove the iron salts, and concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography to yield 4-fluoro-1,2-phenylenediamine.

Step 3: Cyclization to this compound

-

Dissolve 4-fluoro-1,2-phenylenediamine in a suitable solvent such as tetrahydrofuran (THF).

-

Add a carbonyl source, such as triphosgene or carbonyldiimidazole (CDI), portion-wise at room temperature.

-

Stir the reaction mixture for 12-24 hours.

-

Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography to afford this compound.

General Procedure for N-Alkylation and Suzuki Coupling

The synthesized this compound can be further functionalized, for example, through N-alkylation followed by a Suzuki coupling reaction to introduce diverse aryl or heteroaryl moieties.

Workflow for Derivative Synthesis

Caption: General workflow for the synthesis of derivatives.

In Vitro Biological Assays

MTT Assay for Cell Viability The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.[12][13]

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37 °C.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

-

Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

In Vitro PARP-1 Inhibition Assay This assay measures the ability of a compound to inhibit the enzymatic activity of PARP-1.

-

A 96-well plate is coated with histones, which serve as the substrate for PARP-1.

-

The test compound at various concentrations is pre-incubated with recombinant PARP-1 enzyme and activated DNA.

-

The enzymatic reaction is initiated by the addition of biotinylated NAD+.

-

After incubation, the plate is washed, and streptavidin-HRP is added to detect the biotinylated PAR chains on the histones.

-

A chemiluminescent or colorimetric substrate is added, and the signal is measured using a plate reader.

-

The percentage of inhibition is calculated relative to a control without the inhibitor, and the IC50 value is determined.

Pharmacokinetics and Metabolism

The pharmacokinetic profile of benzimidazole derivatives can be complex and is often characterized by first-pass metabolism in the liver.[14] The introduction of a fluorine atom, as in the this compound scaffold, is a common strategy to enhance metabolic stability and improve oral bioavailability.[15]

For instance, Talazoparib, a potent PARP inhibitor, is rapidly absorbed after oral administration with a median time to maximum plasma concentration of approximately 1.0 to 2.0 hours.[16] It exhibits linear pharmacokinetics and is primarily eliminated unchanged via renal excretion, with minimal hepatic metabolism.[17][18] The half-life of Talazoparib is approximately 50-60 hours after a single dose.[19] While direct pharmacokinetic data for a wide range of this compound derivatives is limited, the favorable properties of related compounds like Talazoparib highlight the potential of this scaffold in developing orally bioavailable drugs.

Conclusion

This compound has firmly established itself as a privileged scaffold in the field of drug discovery, particularly in the development of targeted cancer therapies. Its synthetic accessibility and the advantageous physicochemical properties conferred by the fluorine substituent make it an ideal starting point for the generation of diverse chemical libraries. The demonstrated success in yielding potent PARP and kinase inhibitors underscores its continued importance. This technical guide serves as a foundational resource for researchers and scientists aiming to leverage the potential of this versatile building block in the design and development of the next generation of innovative medicines.

References

- 1. acgpubs.org [acgpubs.org]

- 2. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pschemicals.com [pschemicals.com]

- 4. 6-Fluoro-1,3-dihydro-2H-benzimidazol-2-one; 5-Fluor-1,3-dihydro-benzimidazol-2-on; 5-fluoro-1,3-dihydro-2H-benzimidazol-2-one; 5-fluorobenzimidazole; this compound; 5-fluoro-1,3-dihydro-benzimidazol-2-one; 5-fluoro-1H-benzo[d]imidazol-2(3H)-one; 5-fluoro-3-hydrobenzimidazol-2-one; this compound | Chemrio [chemrio.com]

- 5. DOT Language | Graphviz [graphviz.org]

- 6. m.youtube.com [m.youtube.com]

- 7. Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. CAS 56341-41-4: 5-Fluoro-1,3-dihydroindol-2-one [cymitquimica.com]

- 12. accp1.onlinelibrary.wiley.com [accp1.onlinelibrary.wiley.com]

- 13. researchgate.net [researchgate.net]

- 14. Pharmacokinetic of benzimidazole derivatives [pbmc.ibmc.msk.ru]

- 15. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. spandidos-publications.com [spandidos-publications.com]

- 18. Pharmacokinetics and Pharmacodynamics of PARP Inhibitors in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Safety, pharmacokinetics, and preliminary efficacy of the PARP inhibitor talazoparib in Japanese patients with advanced solid tumors: phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Applications of 5-Fluoro-1,3-dihydrobenzoimidazol-2-one in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The fluorinated heterocyclic scaffold, 5-Fluoro-1,3-dihydrobenzoimidazol-2-one, has emerged as a privileged structure in medicinal chemistry. Its unique electronic properties, conferred by the fluorine atom, enhance its binding affinity and metabolic stability, making it a valuable starting point for the development of novel therapeutic agents. This document provides a detailed overview of its applications, supported by quantitative data, experimental protocols, and visual diagrams to guide researchers in this field.

Kinase Inhibition for Anticancer Therapy

Derivatives of this compound have demonstrated significant potential as inhibitors of various protein kinases, particularly Aurora kinases, which are key regulators of mitosis and are often overexpressed in cancer cells. Inhibition of these kinases can lead to mitotic arrest and apoptosis in tumor cells.

Quantitative Data: Aurora Kinase Inhibition

The following table summarizes the inhibitory activity of various benzimidazole derivatives against Aurora kinases A and B.

| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Reference |

| PHA-739358 (Danusertib) | Aurora A | 13 | Various | [1] |

| Aurora B | 79 | Various | [1] | |

| Alisertib (MLN8237) | Aurora A | 1.2 | Various | [1] |

| Aurora B | 396.5 | Various | [1] | |

| PF-03814735 | Aurora A | 5 | HCT-116, HL-60, etc. | [1] |

| Aurora B | 0.8 | HCT-116, HL-60, etc. | [1] | |

| AT9283 | Aurora A | 3 (52% inhibition) | Imatinib-resistant CML | [1] |

| Aurora B | 3 (58% inhibition) | Imatinib-resistant CML | [1] |

Experimental Protocol: In Vitro Aurora Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against Aurora kinases using a luminescence-based ADP-Glo™ assay.

Materials:

-

Purified recombinant Aurora A or Aurora B kinase

-

Kinase substrate (e.g., Kemptide)

-

ATP

-

Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

Test compounds (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 96-well or 384-well plates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in Kinase Assay Buffer. The final DMSO concentration should not exceed 1%.

-

Reaction Setup:

-

Add 2.5 µL of the diluted test compound or vehicle (for controls) to the wells of the assay plate.

-

Add 5 µL of a master mix containing the kinase substrate and ATP to each well.

-

To initiate the reaction, add 2.5 µL of diluted Aurora kinase to each well, except for the "blank" control.

-

-

Kinase Reaction: Incubate the plate at 30°C for 60 minutes.

-

Signal Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated to ATP and produces a luminescent signal via luciferase. Incubate at room temperature for 30 minutes.

-

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.

Antiviral Activity

The benzimidazole scaffold is a well-known pharmacophore in antiviral drug discovery. Fluorinated derivatives, in particular, have shown promise as inhibitors of the hepatitis C virus (HCV) by targeting the non-structural protein 5A (NS5A), which is essential for viral replication and assembly.

Quantitative Data: Anti-HCV Activity

The following table presents the half-maximal effective concentration (EC50) of fluorinated benzimidazole derivatives against HCV replicons.

| Compound Class | Virus/Replicon | EC50 (nM) | Reference |

| Bis-(fluorobenzimidazole) derivative | HCV Genotype 1a | 0.008 - 0.57 | |

| Bis-(fluorobenzimidazole) derivative | HCV Genotype 1b | 0.008 - 0.57 | |

| Bis-(fluorobenzimidazole) derivative | HCV Genotype 2b | 0.008 - 0.57 | |

| Bis-(fluorobenzimidazole) derivative | HCV Genotype 4a | 0.008 - 0.57 |

Experimental Protocol: HCV Replicon Assay

This protocol describes a cell-based assay to determine the antiviral activity of compounds against HCV using a subgenomic replicon system that expresses a reporter gene (e.g., luciferase).

Materials:

-

Huh-7 cells harboring an HCV replicon with a luciferase reporter gene

-

Cell culture medium (DMEM with 10% FBS, penicillin/streptomycin, and G418 for selection)

-

Test compounds (dissolved in DMSO)

-

96-well cell culture plates

-

Luciferase assay reagent

-

Luminometer

-

Reagents for cytotoxicity assay (e.g., MTT or CellTiter-Glo®)

Procedure:

-

Cell Seeding: Plate the HCV replicon cells in 96-well plates at an appropriate density and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Add the diluted compounds to the cells. Include a vehicle control (DMSO) and a positive control (a known HCV inhibitor).

-

Incubation: Incubate the plates for 72 hours at 37°C.

-

Luciferase Assay (Antiviral Activity):

-

Remove the culture medium and lyse the cells.

-

Add the luciferase assay reagent to each well.

-

Measure the luminescence, which is proportional to the level of HCV replication.

-

-

Cytotoxicity Assay: In a parallel plate, perform a standard cytotoxicity assay (e.g., MTT) to determine the effect of the compounds on cell viability.

-

Data Analysis:

-

Calculate the percent inhibition of HCV replication for each compound concentration.

-

Determine the EC50 value from the dose-response curve.

-

Determine the 50% cytotoxic concentration (CC50) from the cytotoxicity data.

-

Calculate the selectivity index (SI = CC50 / EC50).

-

References

Application Notes and Protocols: In Vitro Testing of 5-Fluoro-1,3-dihydrobenzoimidazol-2-one Against Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the in vitro evaluation of the anticancer potential of 5-Fluoro-1,3-dihydrobenzoimidazol-2-one. Detailed protocols for assessing cytotoxicity, and apoptosis induction are presented. Due to the limited availability of specific data for this compound, this guide synthesizes methodologies and presents example data from studies on structurally related fluorinated benzimidazole derivatives and the widely used anticancer drug 5-Fluorouracil (5-FU). These protocols and data serve as a foundational framework for initiating the investigation of this novel compound.

Introduction

Benzimidazole derivatives are a significant class of heterocyclic compounds that have shown a wide range of pharmacological activities, including anticancer properties. The introduction of a fluorine atom to the benzimidazole scaffold can significantly alter its biological activity, often enhancing its efficacy. This compound is a novel compound with potential as an anticancer agent. A systematic in vitro evaluation is the first crucial step in elucidating its therapeutic potential and mechanism of action. This document outlines the essential protocols for such an investigation.

Data Presentation: Cytotoxicity of Related Fluorinated Compounds

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of various fluorinated benzimidazole derivatives and 5-Fluorouracil against a panel of human cancer cell lines to provide a comparative baseline.

Table 1: IC50 Values of Fluorinated Benzimidazole Derivatives and 5-Fluorouracil Against Various Cancer Cell Lines

| Compound | Cancer Cell Line | Tissue of Origin | IC50 (µM) | Reference |

| Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) | MCF-7 | Breast Cancer | 0.73 ± 0.0 | [1][2] |

| Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) | MDA-MB-231 | Breast Cancer | 20.4 ± 0.2 | [1][2] |

| 5-Fluorouracil (5-FU) | A431 | Skin Cancer | 47.02 ± 0.65 | [3] |

| 5-Fluorouracil (5-FU) | HT29 | Colon Cancer | 85.37 ± 1.81 | [3] |

| 5-Fluorouracil (5-FU) | HeLa | Cervical Cancer | 43.34 ± 2.77 | [3] |

| 5-Fluoro-1,3-oxazine-2,6(3H)-dione (3-oxa-FU) | L-1210 | Leukemia | 10 | [4] |

| para-fluoro substituted benzimidazole (ORT14) | A549 | Lung Cancer | Not specified | [5] |

| ortho-fluoro substituted benzimidazole (ORT15) | A549 | Lung Cancer | 0.354 | [5] |

| ortho-fluoro substituted benzimidazole (ORT15) | A375 | Melanoma | 0.177 | [5] |

| ortho-fluoro substituted benzimidazole (ORT15) | HepG2 | Liver Cancer | 0.177 | [5] |

Note: The data presented are for comparative purposes and will vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: Cell Culture and Maintenance

-

Cell Lines: A panel of human cancer cell lines should be selected, for instance, MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HCT116 (colorectal carcinoma), to assess the broad-spectrum activity of the compound.

-

Culture Medium: Cells should be cultured in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Incubation: Maintain the cells in a humidified incubator at 37°C with a 5% CO2 atmosphere.

-

Subculture: To maintain exponential growth, cells should be passaged upon reaching 80-90% confluency.

Protocol 2: Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: The IC50 value, the concentration of the drug that inhibits cell growth by 50%, can be determined from the dose-response curve.

Protocol 3: Apoptosis Detection (Annexin V-FITC/Propidium Iodide Assay)

Apoptosis, or programmed cell death, is a key mechanism for many anticancer agents. The Annexin V-FITC/Propidium Iodide (PI) assay can be used to detect and quantify apoptosis by flow cytometry.

-

Cell Treatment: Treat cells with this compound at its predetermined IC50 concentration for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells and wash them with ice-cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.

Protocol 4: Western Blot Analysis for Signaling Pathway Proteins

Western blotting can be used to investigate the effect of the compound on the expression levels of key proteins involved in cell survival and apoptosis signaling pathways.

-

Protein Extraction: Treat cells with the test compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., p53, Bcl-2, Bax, Caspase-3) overnight at 4°C. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualization of Workflows and Pathways

Diagrams of experimental workflows and potential signaling pathways provide a clear visual representation of the processes involved.

Caption: Experimental workflow for the in vitro testing of this compound.

Many anticancer agents, particularly those containing a fluoropyrimidine scaffold like 5-FU, induce DNA damage, which can activate the p53 signaling pathway, leading to cell cycle arrest or apoptosis.

Caption: Potential p53-mediated signaling pathway activated by the test compound.

Conclusion

The protocols and data presented in this document provide a solid foundation for the initial in vitro evaluation of this compound as a potential anticancer agent. A systematic approach, beginning with broad cytotoxicity screening followed by more detailed mechanistic studies, will be crucial in determining its therapeutic potential and advancing its development.

References

Development of Novel Therapeutics Using 5-Fluoro-1,3-dihydrobenzoimidazol-2-one: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the development of novel therapeutics based on the 5-Fluoro-1,3-dihydrobenzoimidazol-2-one scaffold. This privileged structure is a key component in a variety of biologically active compounds with potential applications in oncology, infectious diseases, and more. These guidelines will cover synthetic methodologies, biological evaluation techniques, and data interpretation to facilitate the discovery and development of new chemical entities.

Introduction

The this compound core is a fluorinated heterocyclic motif that has garnered significant interest in medicinal chemistry. The fluorine substituent can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates. Derivatives of this scaffold have been reported to exhibit a wide range of pharmacological activities, including but not limited to, anticancer, antimicrobial, and enzyme inhibitory effects. This document serves as a comprehensive guide for researchers aiming to explore the therapeutic potential of this versatile chemical entity.

Synthesis of this compound Derivatives

The synthesis of derivatives based on the this compound core can be achieved through various established chemical reactions. A general synthetic workflow is outlined below.

Caption: General synthetic workflow for this compound derivatives.

Protocol: Synthesis of N-substituted this compound Derivatives

This protocol describes a general method for the N-alkylation or N-arylation of the this compound core.

Materials:

-

This compound

-

Alkyl or aryl halide (e.g., benzyl bromide, iodobenzene)

-

Base (e.g., potassium carbonate, sodium hydride)

-

Solvent (e.g., dimethylformamide (DMF), acetonitrile)

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

-

Dissolve this compound (1 equivalent) in the chosen solvent in a round-bottom flask.

-

Add the base (1.1-1.5 equivalents) to the solution and stir for 15-30 minutes at room temperature.

-

Add the alkyl or aryl halide (1.1 equivalents) to the reaction mixture.

-

Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted derivative.

Biological Evaluation

Anticancer Activity

Derivatives of this compound have shown promising anticancer activity through various mechanisms of action.

The following table summarizes the cytotoxic activity of selected 5-fluoro-benzimidazole derivatives against various cancer cell lines.

| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |

| MBIC | MCF-7 (Breast) | MTT | 0.73 ± 0.0 | |

| MBIC | MDA-MB-231 (Breast) | MTT | 20.4 ± 0.2 | |

| Compound 18 | CCD 841 CoN (Colon) | MTT | 210.23 | [1] |

| Compound 5b | HCC1937 (Breast) | MTT | 2.6 | [2] |

| ORT14 | A549 (Lung) | MTT | 0.354 | [3] |

| ORT15 | A375 (Melanoma) | MTT | 0.177 | [3] |

| ORT15 | HepG2 (Liver) | MTT | 0.177 | [3] |

This protocol details the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the cytotoxic effects of test compounds on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Test compounds dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader